REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]([CH3:12])([CH3:11])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:13]([O-:16])(=[O:15])=[O:14])[CH:8]=2)[N:3]=1.[Na+:17].[CH2:18]1[CH2:24][S:21](=[O:23])(=[O:22])[O:20][CH2:19]1>>[CH3:1][C:2]1[C:10]([CH3:11])([CH3:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:13]([O-:16])(=[O:15])=[O:14])[CH:8]=2)[N+:3]=1[CH2:19][CH2:18][CH2:24][S:21]([O-:23])(=[O:22])=[O:20].[Na+:17] |f:0.1,3.4|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=C(C=C2C1(C)C)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C1COS(=O)(=O)C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The resulting sticky solid was again stirred in 300 mL of ethyl acetate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After it cooled down
|
Type
|
CUSTOM
|
Details
|
the solvent is decanted
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was then dissolved in 100 mL of acetonitrile
|
Type
|
ADDITION
|
Details
|
300 mL of ethyl acetate was added
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C2=CC=C(C=C2C1(C)C)S(=O)(=O)[O-])CCCS(=O)(=O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |